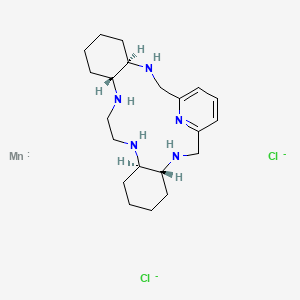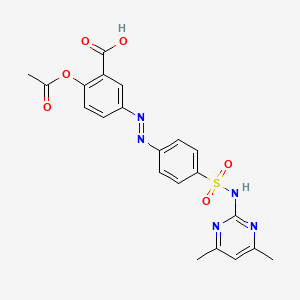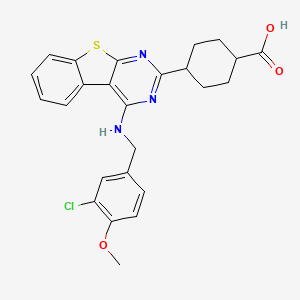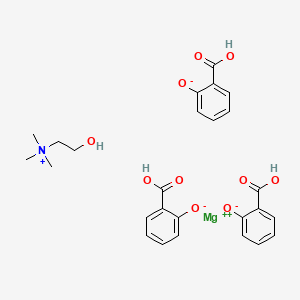
Choline magnesium trisalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline magnesium trisalicylate is a non-acetylated salicylate widely used as a nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed to reduce pain and inflammation caused by conditions such as arthritis and to treat fever in adults . This compound is a combination of choline salicylate and magnesium salicylate, which work together to inhibit prostaglandin synthesis, thereby reducing inflammation, pain, and fever .
Métodos De Preparación
Choline magnesium trisalicylate can be synthesized through the reaction of choline chloride or bromide with alkaline salts of salicylic acid, such as sodium, potassium, or magnesium salicylate, in an ethanol environment . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and formulation into various dosage forms such as tablets and oral liquids .
Análisis De Reacciones Químicas
Choline magnesium trisalicylate undergoes several types of chemical reactions, including:
Photodegradation: The compound is photolabile and can degrade upon exposure to light, forming various degradation products.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically salicylic acid derivatives and other related compounds .
Aplicaciones Científicas De Investigación
Choline magnesium trisalicylate has a wide range of scientific research applications, including:
Mecanismo De Acción
Choline magnesium trisalicylate exerts its effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in the inflammatory response and pain signaling . By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, the compound acts on the hypothalamus heat-regulating center to reduce fever .
Comparación Con Compuestos Similares
Choline magnesium trisalicylate is unique among NSAIDs due to its combination of choline salicylate and magnesium salicylate, which provides effective anti-inflammatory and analgesic properties without affecting platelet aggregation . Similar compounds include:
Choline salicylate: Used as an analgesic, antipyretic, and antirheumatic agent.
Magnesium salicylate: An inorganic compound used as an antacid and in the treatment of peptic ulcers.
Aspirin (acetylsalicylic acid): A widely used NSAID that irreversibly inhibits COX enzymes and affects platelet aggregation.
This compound’s unique combination of salicylates provides a balanced profile of efficacy and safety, making it a valuable option for treating inflammatory conditions.
Propiedades
| Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses | |
Número CAS |
85169-11-5 |
Fórmula molecular |
C26H29MgNO10 |
Peso molecular |
539.8 g/mol |
Nombre IUPAC |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
Clave InChI |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
SMILES canónico |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
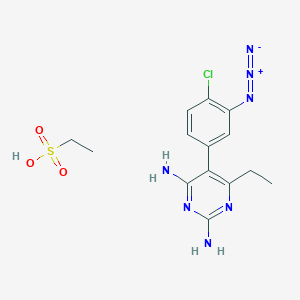
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)
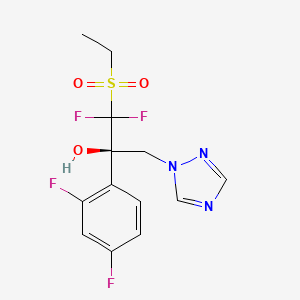
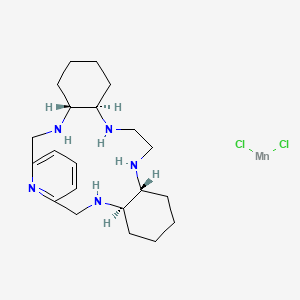
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10826915.png)
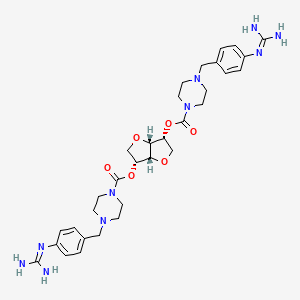
![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
